1H-pyrrolo[2,3-b]pyridine-3,5-diamine
Overview
Description
1H-pyrrolo[2,3-b]pyridine-3,5-diamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine-3,5-diamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Modifications of classical synthetic methods, such as the Madelung and Fischer syntheses of indoles, have also been explored for the preparation of this compound .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Nitration and Halogenation: The compound can be nitrated or halogenated at specific positions on the ring system.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridine-3,5-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3,5-diamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer therapy.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine-3,5-diamine can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine: This compound also features a fused ring system but with a different arrangement of nitrogen atoms.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific ring structure and the positions of the nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,8-9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMGJSFQZZIFCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288592 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-75-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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